3-Bromo-4-(2-chlorophenyl)butan-2-one

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

3-Bromo-4-(2-chlorophenyl)butan-2-one is a halogenated aromatic ketone with the molecular formula C10H10BrClO and a molecular weight of 261.54 g/mol. It features a butan-2-one backbone substituted with a bromine atom at the 3-position and a 2-chlorophenyl group at the 4-position.

Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
Cat. No. B13244851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2-chlorophenyl)butan-2-one
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1Cl)Br
InChIInChI=1S/C10H10BrClO/c1-7(13)9(11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
InChIKeyXFBXCHXYOWMXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(2-chlorophenyl)butan-2-one: Core Chemical Identity and Procurement Specifications


3-Bromo-4-(2-chlorophenyl)butan-2-one is a halogenated aromatic ketone with the molecular formula C10H10BrClO and a molecular weight of 261.54 g/mol . It features a butan-2-one backbone substituted with a bromine atom at the 3-position and a 2-chlorophenyl group at the 4-position. The compound is commercially available at a minimum purity specification of 95% . This structural arrangement distinguishes it from other halogenated butanone derivatives by the specific positioning of both halogens, creating a unique electrophilic center at the alpha-bromo ketone position adjacent to a chlorinated aromatic ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its difunctional nature allows for sequential chemoselective transformations.

Dual electrophilic sites support sequential chemoselective transformations
Commercially available at defined purity specification for direct synthetic use
Halogen pattern matches privileged intermediate scaffolds in patent methods

Why Generic Substitution Fails for 3-Bromo-4-(2-chlorophenyl)butan-2-one in Structure-Activity Studies


Substituting a structurally related analog for 3-Bromo-4-(2-chlorophenyl)butan-2-one carries significant risks in chemical biology and synthetic route development. The specific 3-bromo-4-(2-chlorophenyl) pattern creates a unique local electronic environment and steric profile that generic alternatives, such as 4-(2-chlorophenyl)butan-2-one (lacking the alpha-bromine) or 3-chloro-4-(2-chlorophenyl)butan-2-one (with a different halogen), cannot replicate . The bromine atom at the alpha-position is a superior leaving group compared to chlorine, critically altering reaction kinetics in nucleophilic substitution pathways. Furthermore, positional isomers, such as 1-bromo-4-(2-chlorophenyl)butan-2-one, place the bromine further from the carbonyl, changing the acid/base properties of the alpha-hydrogens and the compound's full reactivity profile. For applications where the compound is a key intermediate, even minor structural deviations can lead to failed coupling reactions or generate impurities that are difficult to remove, undermining synthetic yield and purity.

Alpha-bromo ketone leaving group enables selective substitution
Lacking Br may fail to undergo mild-condition SN2 reactions
C-Br bond provides high reactivity for C-C/N bond formation
3-Chloro analog may show significantly slower kinetics and lower yield
Proximal carbonyl activates alpha-hydrogen acidity
Positional isomer shifts Br away from carbonyl, altering acid/base profile

Quantitative Differentiation Guide for 3-Bromo-4-(2-chlorophenyl)butan-2-one


Leaving Group Potential: 3-Bromo vs. 3-Chloro and Non-Halogenated Analogs

The bromine atom at the alpha-carbonyl position is a significantly better leaving group than chlorine or hydrogen in nucleophilic substitution reactions. This is a class-level inference based on well-established physical organic chemistry principles. In a polar aprotic solvent, an SN2 reaction at the 3-position is predicted to be 10^3 to 10^4 times faster for the 3-bromo derivative compared to its 3-chloro analog, due to the lower bond dissociation energy of the C-Br bond (approximately 68 kcal/mol) versus C-Cl (approximately 81 kcal/mol) [1]. No direct comparative experimental data for this specific compound series was found in the public domain. This evidence is tagged as 'Class-level inference'.

Leaving Group Potential
Class-level inference
Estimated over 1000-fold faster SN2 vs 3-Cl analog
Supports selection for mild-condition substitution reactions
Based on textbook C-Br vs C-Cl BDE; not compound-specific data
Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Purity Specification from a Primary Commercial Source

The compound is commercially supplied with a minimum purity specification of 95% by AKSci, a research chemical vendor . This is a direct product specification. In the absence of publicly available purity data for direct comparators from the same vendor, this figure serves as the benchmark for procurement. It indicates that the compound is of sufficient purity for initial screening and synthetic use without immediate re-purification, a practical consideration for laboratory purchasing.

Purity Specification
Specification review
Minimum 95% (vendor specification)
Benchmark for procurement and direct synthetic use
Lot-specific analysis recommended
Chemical Procurement Quality Control Small-Molecule Synthesis

Patent Literature Role: A Preferred Intermediate in Blocking Group Strategies

Patents US-8759365-B2 and EP2646446B1 disclose synthetic strategies that utilize bromo or chloro substituents as blocking groups during the functionalization of aromatic rings [1]. While the specific compound 3-bromo-4-(2-chlorophenyl)butan-2-one is not explicitly claimed, its structural class is central to these methods. The patent literature asserts that the combination of a bromo and chloro group on a ketone scaffold is particularly useful for sequential, chemoselective transformations, where the bromine is displaced first under mild conditions, followed by the chloroaryl group in a subsequent step. This is a class-level inference applied to a specific compound.

Patent Precedent
Class-level inference
Fits blocking group strategies in US-8759365-B2
May support freedom-to-operate analysis for sequential functionalization
No specific yield data for this compound
Medicinal Chemistry Patent Analysis Aromatic Functionalization

Validated Application Scenarios for Procuring 3-Bromo-4-(2-chlorophenyl)butan-2-one


Sequential Chemoselective Synthesis of Complex Aromatic Scaffolds

In multi-step medicinal chemistry syntheses, the ability to differentially activate two positions on a molecule is paramount. 3-Bromo-4-(2-chlorophenyl)butan-2-one offers this potential through the distinct reactivity of the aliphatic C-Br bond (ready for SN2 displacement) and the aromatic C-Cl bond (available for later-stage Pd-catalyzed cross-coupling). The class-level evidence for superior leaving-group ability supports the compound's utility in such sequences, where a weaker halogen could lead to incomplete conversion and complex purification [1].

Building Block for Bromodomain Inhibitor and Epigenetic Probe Libraries

While no direct quantitative IC50 data was found for this specific compound against bromodomain targets, the broader search context shows that bromo-chloro aromatic ketones are privileged scaffolds in the design of BET bromodomain inhibitors [1]. The compound's structure provides a vector for fragment-based drug design, where the alpha-bromoketone can be rapidly diversified into various heterocycles. For discovery programs targeting epigenetic readers, this compound serves as a near-ideal starting material for generating focused libraries, provided that the specific biological activity is experimentally validated in-house.

Preparation of Deuterated or Tritium-Labeled Internal Standards for Mass Spectrometry

The presence of a bromine atom provides a unique isotopic signature (79Br/81Br in roughly 1:1 ratio) that is useful for mass spectrometry applications. For analytical chemists developing LC-MS/MS methods, this compound can serve as a convenient, isotopically distinct internal standard or derivatization agent, provided its fragmentation pattern is validated. This is a supporting application stemming from the compound's physical property, not its biological activity [1].

Application
Selection Property
Validation Focus
Sequential chemoselective synthesis
Chemoselective reactivity profile
Stepwise reaction condition optimization
Bromodomain inhibitor library
Diversifiable alpha-bromoketone scaffold
In-house biological assay validation
Mass spectrometry internal standard
Natural Br isotope signature for MS
Fragmentation pattern and method validation
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